An In-Depth Technical Guide to O-Desmethylvenlafaxine-d6: Structure, Synthesis, and Application in Quantitative Bioanalysis
An In-Depth Technical Guide to O-Desmethylvenlafaxine-d6: Structure, Synthesis, and Application in Quantitative Bioanalysis
Abstract
This technical guide provides a comprehensive overview of O-Desmethylvenlafaxine-d6 (ODV-d6), the deuterated stable isotope-labeled internal standard for O-Desmethylvenlafaxine (ODV), the major active metabolite of the antidepressant venlafaxine. We will delve into the specific chemical structure of ODV-d6, the rationale behind its use in modern analytical chemistry, and its critical role in ensuring the accuracy and precision of quantitative bioanalytical methods. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep technical understanding of this reference standard for pharmacokinetic, toxicological, and clinical research applications.
Introduction: The Analytical Imperative for a Metabolite Standard
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder and anxiety disorders.[1][2] Upon administration, venlafaxine undergoes extensive first-pass metabolism in the liver, primarily through O-demethylation to its major active metabolite, O-Desmethylvenlafaxine (ODV), also known as desvenlafaxine.[1][3] This metabolic conversion is principally catalyzed by the cytochrome P450 enzyme CYP2D6.[3][4]
The pharmacological activity of ODV is comparable to that of the parent drug, making the quantification of both venlafaxine and ODV essential for accurately assessing a patient's total therapeutic exposure.[5][6] In research and clinical settings, from preclinical pharmacokinetic (PK) studies in animal models to therapeutic drug monitoring (TDM) and forensic analysis in humans, precise measurement of ODV concentrations in biological matrices is paramount.[7][8]
To achieve the highest level of accuracy and reliability in such analyses, particularly with mass spectrometry-based methods, a stable isotope-labeled internal standard (SIL-IS) is the gold standard. O-Desmethylvenlafaxine-d6 serves this exact purpose, providing a robust tool for the precise quantification of ODV.[7][9]
Chemical Structure and Physicochemical Properties
O-Desmethylvenlafaxine-d6 is a synthetic analog of ODV in which six hydrogen atoms have been replaced with their heavier, stable isotope, deuterium. This isotopic substitution is specifically engineered to impart a distinct mass difference without significantly altering the molecule's chemical properties.
Structural Elucidation
The deuteration in ODV-d6 is located on the two methyl groups attached to the nitrogen atom of the amino group. This specific placement is a deliberate choice in its synthesis to ensure metabolic stability of the label and a significant mass shift.
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Formal Name : 4-[2-[di(methyl-d3)amino]-1-(1-hydroxycyclohexyl)ethyl]-phenol[9]
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IUPAC Name : 4-(2-(bis(methyl-d3)amino)-1-(1-hydroxycyclohexyl)ethyl)phenol[7]
The core structure consists of a phenol ring linked to an ethyl group, which is also attached to a hydroxycyclohexyl ring and a deuterated dimethylamino group.
Caption: Chemical structure of O-Desmethylvenlafaxine-d6.
Key Physicochemical Data
The fundamental properties that define ODV-d6 as a unique chemical entity are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1062605-69-9 | [9][10][11] |
| Molecular Formula | C₁₆H₁₉D₆NO₂ | [9][10][12] |
| Molecular Weight | 269.41 g/mol | [10][13] |
| Purity | ≥99% deuterated forms (d1-d6) | [9] |
| SMILES | OC1=CC=C(C(CN(C([2H])([2H])[2H])C([2H])([2H])[2H])C2(O)CCCCC2)C=C1 | [9][13] |
| InChI Key | KYYIDSXMWOZKMP-WFGJKAKNSA-N | [9][13] |
The Role of Deuteration in Quantitative Analysis
The rationale for using ODV-d6 lies in the principles of isotope dilution mass spectrometry. In a typical LC-MS/MS workflow, a known quantity of the SIL-IS (ODV-d6) is added to an unknown sample containing the analyte (ODV) at the very beginning of the sample preparation process.
Causality Behind This Choice:
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Co-elution: Because deuterium substitution has a negligible effect on polarity and chemical properties, ODV-d6 behaves almost identically to the native ODV during sample extraction, cleanup, and chromatographic separation. This ensures they elute from the HPLC column at virtually the same time.
-
Correction for Variability: Any loss of analyte during sample processing (e.g., incomplete extraction recovery) will be mirrored by a proportional loss of the internal standard. Similarly, any variations in instrument response, such as ion suppression or enhancement caused by the sample matrix, will affect both the analyte and the internal standard equally.
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Accurate Quantification: The mass spectrometer can easily distinguish between ODV and ODV-d6 due to the +6 Dalton mass difference. Quantification is therefore based on the ratio of the analyte's MS signal to the internal standard's MS signal. This ratio remains constant regardless of sample loss or matrix effects, leading to highly accurate and precise results.
Caption: Workflow using a stable isotope-labeled internal standard.
Synthesis and Characterization Protocols
While multiple synthetic routes to O-desmethylvenlafaxine exist, a common strategy involves the demethylation of venlafaxine or a multi-step synthesis from precursors like p-hydroxybenzene acetonitrile.[14][15][16]
Synthesis of ODV-d6
The introduction of the six deuterium atoms is typically achieved during the N-methylation step. A plausible and efficient method is the Eschweiler-Clarke reaction using deuterated reagents.
Illustrative Protocol (Conceptual):
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Precursor Synthesis: Synthesize the primary amine precursor, 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III as described by Wei et al.).[14]
-
Reductive Amination (Labeling Step): React the primary amine precursor with deuterated formaldehyde (CD₂O) and deuterated formic acid (DCOOD). The deuterated formaldehyde forms a deuterated iminium ion, which is then reduced by the deuterated formic acid, resulting in the addition of two -CD₃ groups to the nitrogen atom.
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Purification: The final product, O-Desmethylvenlafaxine-d6, is purified using standard techniques such as column chromatography or recrystallization to achieve high chemical and isotopic purity.
Structural Verification
The identity and purity of the synthesized ODV-d6 must be rigorously confirmed.
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Mass Spectrometry (MS): ESI-MS analysis is used to confirm the correct mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, which should be approximately 270.2, reflecting the incorporation of six deuterium atoms.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The most definitive confirmation comes from the proton NMR spectrum. A spectrum of ODV-d6 will show the complete absence of the singlet peak around 2.2-2.3 ppm that corresponds to the six protons of the N,N-dimethyl group in unlabeled ODV.
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¹³C-NMR: The carbon signals for the deuterated methyl groups will appear as multiplets with attenuated intensity due to C-D coupling.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is used to determine the chemical purity of the compound, ensuring it is free from starting materials and side-products.
Application in a Validated Bioanalytical Method
The primary application of ODV-d6 is as an internal standard for the quantification of ODV in biological matrices by LC-MS/MS.[18][19]
Step-by-Step LC-MS/MS Protocol
The following is a representative protocol for the analysis of ODV in human plasma.
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Preparation of Standards: Prepare a stock solution of ODV-d6 in methanol (e.g., 1 mg/mL). Create a working internal standard solution by diluting the stock solution to a fixed concentration (e.g., 100 ng/mL).
-
Sample Preparation (Solid-Phase Extraction - SPE): a. To 200 µL of plasma sample, standard, or quality control (QC), add 50 µL of the internal standard working solution. b. Vortex mix the samples. c. Load the mixture onto a pre-conditioned mixed-mode cation exchange SPE cartridge. d. Wash the cartridge with an appropriate solvent (e.g., 0.1% formic acid in water, followed by methanol) to remove interferences. e. Elute the analyte and internal standard with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). f. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for Quantification
In MRM mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This provides exceptional selectivity and sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |
| O-Desmethylvenlafaxine (ODV) | 264.2 | 58.1 | [M+H]⁺ → [C₂H₈N]⁺ (dimethylaminoethyl fragment) |
| O-Desmethylvenlafaxine-d6 (ODV-d6) | 270.2 | 64.1 | [M+D]⁺ → [C₂H₂D₆N]⁺ (d6-dimethylaminoethyl fragment) |
Data derived from literature, specific values may require optimization on the instrument used.[17][19]
Caption: Major metabolic pathway of Venlafaxine.
Conclusion
O-Desmethylvenlafaxine-d6 is an indispensable tool for the modern bioanalytical scientist. Its chemical structure, specifically the strategic placement of six deuterium atoms, provides the necessary mass shift for MS detection while preserving the physicochemical behavior of the parent analyte. This allows it to function as an ideal internal standard, co-eluting with O-desmethylvenlafaxine and correcting for variations in sample preparation and instrument response. The use of ODV-d6 is a self-validating system that underpins the generation of accurate, precise, and reliable quantitative data, which is fundamental to the integrity of pharmacokinetic, clinical, and forensic investigations involving venlafaxine.
References
-
O-Desmethyl Venlafaxine-d6 - CAS - 1062605-69-9. Axios Research. [Link]
-
Venlafaxine Pathway, Pharmacokinetics. ClinPGx. [Link]
-
Venlafaxine and Desvenlafaxine: Differences and Similarities. Psychopharmacology Institute. [Link]
-
O-Desmethylvenlafaxine-D6 HCl. Acanthus Research. [Link]
-
Venlafaxine Metabolism Pathway. SMPDB. [Link]
-
O-Desmethyl Venlafaxine-D6 | CAS 1062605-69-9. Veeprho. [Link]
-
MRM mass spectra and fragmentation of O-desmethylvenlafaxine-D6. ResearchGate. [Link]
-
A Systematic Review on Analytical Methods to Determine Chiral and Achiral Forms of Venlafaxine and its Metabolite O-desmethylvenlafaxine. Bentham Science. [Link]
-
Venlafaxine vs Desvenlafaxine: Pharmacology & Clinical Guide. Psych Scene Hub. [Link]
-
NDA 20-699 Clinical Pharmacology and Biopharmaceutics Review. accessdata.fda.gov. [Link]
-
Spectroflourimetric determination of venlafaxine hydrochloride and o- desmethylvenlafaxine in marketed formulations. Der Pharma Chemica. [Link]
-
A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum. PubMed. [Link]
-
Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence. General Psychiatry. [Link]
-
Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy. [Link]
-
Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study. National Institutes of Health (NIH). [Link]
-
Rapid sensitive validated UPLC-MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study. PubMed. [Link]
-
D,L-O-Desmethyl Venlafaxine-d6. PubChem. [Link]
-
Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. National Institutes of Health (NIH). [Link]
-
Tandem Mass Spectrometry (MS/MS) in the Preclinical Pharmacokinetic Study of a Highly Prescribed SNRI Drug for Depression and It. Semantic Scholar. [Link]
- Method for preparing O-desmethyl-venlafaxine.
-
rac-O-Desmethyl Venlafaxine-D6. Pharmaffiliates. [Link]
-
Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. Frontiers. [Link]
-
The efficient synthesis of O-desmethylvenlafaxine succinate monohydrate (DVS) with high yield and high purity. ResearchGate. [Link]
-
S-(+)-O-DesMethyl-Venlafaxine-d6. PubChem. [Link]
Sources
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. SMPDB [smpdb.ca]
- 3. ClinPGx [clinpgx.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. psychscenehub.com [psychscenehub.com]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. veeprho.com [veeprho.com]
- 8. A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. O-Desmethyl Venlafaxine-d6 - CAS - 1062605-69-9 | Axios Research [axios-research.com]
- 11. O-Desmethylvenlafaxine-D6 HCl - Acanthus Research [acanthusresearch.com]
- 12. theclinivex.com [theclinivex.com]
- 13. (±)-O-Desmethylvenlafaxine-D6 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 1062605-69-9 [sigmaaldrich.com]
- 14. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP1864967A1 - Method for preparing O-desmethyl-venlafaxine - Google Patents [patents.google.com]
- 16. Frontiers | Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate [frontiersin.org]
- 17. esschemco.com [esschemco.com]
- 18. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
